3-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2-hexyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
3-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-2-hexyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a benzodioxole moiety with a cyclohexachromene core, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-2-hexyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of a suitable phenol derivative with chloroform and a base to form the benzodioxole ring.
Attachment of the Hexyl Chain: The hexyl chain can be introduced through a Friedel-Crafts alkylation reaction using hexyl chloride and a Lewis acid catalyst.
Cyclization to Form the Chromene Core: The final step involves cyclization to form the chromene core, which can be achieved through an intramolecular Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-2-hexyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the compound’s structure.
Substitution: Nucleophilic substitution reactions can be performed to replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
3-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-2-hexyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the field of anticancer agents.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, providing insights into molecular mechanisms and pathways.
Mechanism of Action
The mechanism of action of 3-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-2-hexyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one involves its interaction with specific molecular targets. For example, in anticancer research, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis . The compound’s benzodioxole moiety can interact with various enzymes and receptors, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown promising anticancer activity.
6-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2H-1,4-benzoxazine: This compound also features a benzodioxole ring and has been studied for its pharmacological properties.
Uniqueness
3-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-2-hexyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one is unique due to its combination of a benzodioxole moiety with a cyclohexachromene core. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H29ClO5 |
---|---|
Molecular Weight |
469.0 g/mol |
IUPAC Name |
3-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2-hexyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C27H29ClO5/c1-2-3-4-5-8-17-11-21-19-9-6-7-10-20(19)27(29)33-24(21)14-23(17)30-15-18-12-25-26(13-22(18)28)32-16-31-25/h11-14H,2-10,15-16H2,1H3 |
InChI Key |
UYEVRZSAYKOLEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC3=CC4=C(C=C3Cl)OCO4)OC(=O)C5=C2CCCC5 |
Origin of Product |
United States |
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